molecular formula C12H14BrNO2 B1642064 6-(3-Bromopropyloxy)-1,2,3,4-tetrahydro-2-quinolinone

6-(3-Bromopropyloxy)-1,2,3,4-tetrahydro-2-quinolinone

Cat. No.: B1642064
M. Wt: 284.15 g/mol
InChI Key: QGUBSLIHNLPAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Bromopropyloxy)-1,2,3,4-tetrahydro-2-quinolinone is a useful research compound. Its molecular formula is C12H14BrNO2 and its molecular weight is 284.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

6-(3-bromopropoxy)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C12H14BrNO2/c13-6-1-7-16-10-3-4-11-9(8-10)2-5-12(15)14-11/h3-4,8H,1-2,5-7H2,(H,14,15)

InChI Key

QGUBSLIHNLPAAL-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCCCBr

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 12.6 g (0.076 mol) of 6-hydroxy-1,2,3,4-tetrahydro-2-quinolinone, 15.8 g (0.115 mol) of potassium carbonate (anhydrous and powdered), 46.5 g (0.23 mol) of 1,3-dibromopropane and 40 ml of N,N-dimethylformamide is stirred at room temperature for 20 hours. 200 ml of water and 100 ml of petroleum ether are added and, after stirring for 1 hour, the precipitate which has formed is filtered off with suction, washed with petroleum ether and dried.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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